4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
Overview
Description
“4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” is a chemical compound with the molecular weight of 353.83 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” includes a thiophene ring, an imidazo[1,2-a]pyridine ring, and a benzamide group .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties. They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
“4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” is a white powder with a molecular weight of 353.83 . It is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of substituted imidazo[1,2-a]pyridines and related structures, which are of interest due to their potential biological activities (Starrett et al., 1989); (Drach, Dolgushina, & Sinitsa, 1974).
Development of Probes for Peripheral Benzodiazepine Receptors : Imidazo[1,2-a]pyridines derived from this compound have been studied as potential probes for peripheral benzodiazepine receptors, which could be useful in diagnostic imaging techniques like SPECT (Katsifis, Mattner, Dikić, & Papazian, 2000).
Affinity for Benzodiazepine Receptors : Studies have explored the affinity of related compounds for central and mitochondrial benzodiazepine receptors, which could have implications in the study of these receptors in various neurological conditions (Schmitt, Bourguignon, Barlin, & Davies, 1997).
Other Applications
Capillary Electrophoresis : The compound has been used in the development of capillary electrophoretic methods for the separation and analysis of related substances, indicating its utility in analytical chemistry (Ye, Huang, Li, Xiang, & Xu, 2012).
Synthesis of Coordination Compounds : There has been research on the synthesis of coordination compounds using substituted imidazo[1,2-a]pyridine ligands. These compounds show potential in the study of crystal structures and photoluminescent properties (Li, Ni, & Yong, 2018).
- 2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide have been studied for their potential antimicrobial activity, contributing to the development of new antibacterial and antifungal agents. This research could lead to new treatments for microbial infections (Naganagowda & Petsom, 2011).
Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives : There has been a focus on designing and synthesizing novel imidazo[1,2-a]pyridine derivatives for their potential antimycobacterial activity, which could be significant in the treatment of tuberculosis and other mycobacterial diseases (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).
Synthesis of Pyridine and Fused Pyridine Derivatives : Research has also been conducted on synthesizing novel pyridine and fused pyridine derivatives starting from compounds related to 4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, exploring their antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Future Directions
The future directions for “4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications . Additionally, the development of more efficient synthesis methods could also be a focus .
properties
IUPAC Name |
4-chloro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-13-8-6-12(7-9-13)18(23)21-17-16(14-4-3-11-24-14)20-15-5-1-2-10-22(15)17/h1-11H,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKMWHRDICVYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359666 | |
Record name | DS2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide | |
CAS RN |
374084-31-8 | |
Record name | DS2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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